4-Cyano-2-iodo-6-methoxyphenyl benzoate
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Overview
Description
4-Cyano-2-iodo-6-methoxyphenyl benzoate is an organic compound that features a cyano group, an iodine atom, and a methoxy group attached to a phenyl ring, which is further esterified with benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2-iodo-6-methoxyphenyl benzoate typically involves multi-step organic reactions. One common method includes the iodination of 4-cyano-2-methoxyphenyl benzoate using iodine and a suitable oxidizing agent. The reaction conditions often require a solvent such as acetic acid and a catalyst like copper(II) sulfate to facilitate the iodination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction controls are essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-2-iodo-6-methoxyphenyl benzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like thiols or amines in the presence of palladium catalysts.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Boronic acids and palladium catalysts under mild conditions.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the iodine atom.
Oxidation: Carboxylic acids.
Reduction: Amines.
Coupling: Biaryl compounds.
Scientific Research Applications
4-Cyano-2-iodo-6-methoxyphenyl benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyano-2-iodo-6-methoxyphenyl benzoate depends on its specific application. In coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds through palladium-catalyzed processes. The cyano and methoxy groups can influence the electronic properties of the compound, affecting its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
4-Cyano-2-methoxyphenyl benzoate: Lacks the iodine atom, which affects its reactivity in substitution and coupling reactions.
2-Iodo-4-methoxyphenyl benzoate:
4-Cyano-2-iodophenyl benzoate: Lacks the methoxy group, affecting its solubility and reactivity.
Uniqueness
4-Cyano-2-iodo-6-methoxyphenyl benzoate is unique due to the combination of the cyano, iodine, and methoxy groups, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
CAS No. |
445003-43-0 |
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Molecular Formula |
C15H10INO3 |
Molecular Weight |
379.15 g/mol |
IUPAC Name |
(4-cyano-2-iodo-6-methoxyphenyl) benzoate |
InChI |
InChI=1S/C15H10INO3/c1-19-13-8-10(9-17)7-12(16)14(13)20-15(18)11-5-3-2-4-6-11/h2-8H,1H3 |
InChI Key |
ATOCSVNINXBIMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C#N)I)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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